molecular formula C17H24N2O3 B14330168 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-piperidino-1-propanone CAS No. 102071-89-6

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-piperidino-1-propanone

Katalognummer: B14330168
CAS-Nummer: 102071-89-6
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: PGCODBUYWMENSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-piperidino-1-propanone is a chemical compound with a complex structure that includes a benzodioxan ring, a piperidine ring, and a propanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-piperidino-1-propanone typically involves the reaction of 1,4-benzodioxan-2-ylmethylamine with a piperidone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-piperidino-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-piperidino-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-piperidino-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

102071-89-6

Molekularformel

C17H24N2O3

Molekulargewicht

304.4 g/mol

IUPAC-Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C17H24N2O3/c20-17(19-10-4-1-5-11-19)8-9-18-12-14-13-21-15-6-2-3-7-16(15)22-14/h2-3,6-7,14,18H,1,4-5,8-13H2

InChI-Schlüssel

PGCODBUYWMENSY-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)CCNCC2COC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.